![molecular formula C9H9BrN2O B596978 6-Bromo-5-ethoxy-1H-indazole CAS No. 1226903-72-5](/img/structure/B596978.png)
6-Bromo-5-ethoxy-1H-indazole
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Overview
Description
6-Bromo-5-ethoxy-1H-indazole is a chemical compound with the molecular formula C9H9BrN2O . It has a molecular weight of 241.09 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Chemical Reactions Analysis
Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have been involved in various chemical reactions . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Physical And Chemical Properties Analysis
6-Bromo-5-ethoxy-1H-indazole is a solid compound . It is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 241.09 and a molecular formula of C9H9BrN2O .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds, such as 6-Bromo-5-ethoxy-1H-indazole, have a wide variety of medicinal applications . They are used as:
- Antihypertensive agents : These compounds can help in the treatment of high blood pressure .
- Anticancer agents : They have shown potential in inhibiting the growth of cancer cells .
- Antidepressant agents : These compounds can also be used in the treatment of depression .
- Anti-inflammatory agents : They have properties that can reduce inflammation .
- Antibacterial agents : These compounds can inhibit the growth of bacteria .
Synthesis of Other Compounds
6-Bromo-5-ethoxy-1H-indazole can be used as an intermediate in the synthesis of other complex compounds . The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Antiangiogenic Activity
Some derivatives of 6-Bromo-5-ethoxy-1H-indazole have shown antiangiogenic activity . This means they can inhibit the formation of new blood vessels, which is a crucial process in the growth of cancerous tumors .
Antioxidant Activity
Certain derivatives of 6-Bromo-5-ethoxy-1H-indazole have demonstrated antioxidant activities . They have shown significant hydroxyl (OH) radical scavenging activities, DPPH radical scavenging activity, and superoxide radical (SOR) scavenging activity .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Organic Synthesis Intermediate
6-Bromo-5-ethoxy-1H-indazole can be used as an organic synthesis intermediate . It can be used in the preparation of various other compounds in organic chemistry .
Safety and Hazards
The safety data sheet for 6-Bromo-5-ethoxy-1H-indazole indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following a single exposure . The target organs affected are primarily the respiratory system .
Future Directions
Indazole derivatives, including 6-Bromo-5-ethoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .
Mechanism of Action
Target of Action
6-Bromo-5-ethoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds generally interact with their targets to inhibit their function, leading to various therapeutic effects .
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Indazole compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indazole compounds .
properties
IUPAC Name |
6-bromo-5-ethoxy-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-2-13-9-3-6-5-11-12-8(6)4-7(9)10/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHSARCLYQEGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-ethoxy-1H-indazole |
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